molecular formula C17H17NO7S2 B2938662 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866051-05-0

6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2938662
CAS RN: 866051-05-0
M. Wt: 411.44
InChI Key: MOUSEADPKSDKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including ethylsulfonyl, phenylsulfonyl, and carboxylic acid groups. These groups are attached to a 1,4-benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to a 1,4-oxazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, sulfonyl groups can be introduced using a process called sulfonation, which involves the reaction of a sulfur trioxide with an organic compound . The 1,4-benzoxazine ring could potentially be synthesized through a condensation reaction of a 2-aminophenol with a suitable carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding, especially due to the carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The sulfonyl groups could potentially be reduced to sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used, but it’s likely to be soluble in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. Gein et al. (2006) synthesized 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, confirming their structures with IR, NMR, and mass spectroscopy. These compounds displayed promising antibacterial activity, highlighting their potential in developing new antimicrobial agents (Gein, Rassudikhina, & Voronina, 2006). Similarly, Patel and Agravat (2007) synthesized pyridine derivatives that also showed notable antibacterial and antifungal activities, underscoring the versatile applications of benzoxazine derivatives in combating various microbial threats (Patel & Agravat, 2007).

Material Science Applications

The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane applications in direct methanol fuel cells by Yao et al. (2014) presents a novel approach to material science. The study detailed the synthesis process, structural characterization, and evaluation of membrane properties such as proton conductivity and methanol permeability. This research demonstrates the potential of benzoxazine derivatives in creating high-performance materials for energy applications (Yao et al., 2014).

Organic Synthesis and Chemical Modification

Alonso, Nájera, and Varea (2003) explored the use of π-deficient 2-(arylsulfonyl)ethyl esters as protecting groups for carboxylic acids, showcasing the versatility of sulfonyl-containing compounds in synthetic chemistry. Their research revealed that certain sulfonyl-ethyl groups could be easily removed under mild conditions, offering new pathways for chemical modification (Alonso, Nájera, & Varea, 2003).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(benzenesulfonyl)-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S2/c1-2-26(21,22)13-8-9-15-14(10-13)18(11-16(25-15)17(19)20)27(23,24)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSEADPKSDKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.